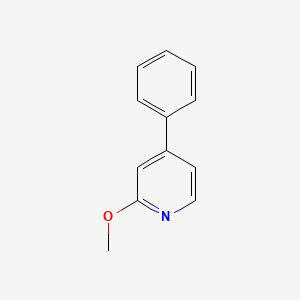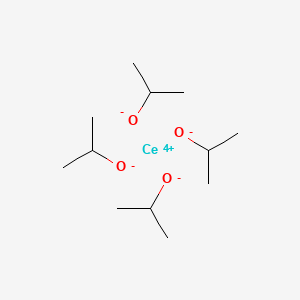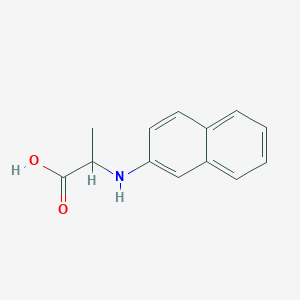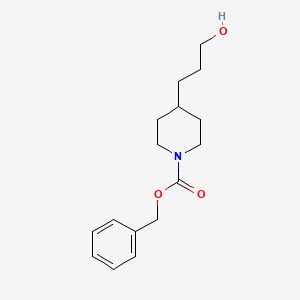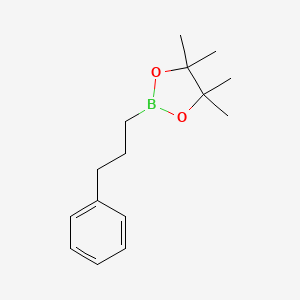
4,4,5,5-Tetramethyl-2-(3-phenylpropyl)-1,3,2-dioxaborolane
説明
“4,4,5,5-Tetramethyl-2-(3-phenylpropyl)-1,3,2-dioxaborolane” is also known as Phenylboronic acid pinacol ester. It is generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .
Synthesis Analysis
Phenylboronic acid pinacol ester can be used to prepare sulfinamide derivatives by reacting with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate . It can also be used as a substrate in the study of Suzuki–Miyaura coupling of various aryl iodides over Silia Cat Pd (0) .
Chemical Reactions Analysis
This compound is involved in the Suzuki–Miyaura reaction, which is a type of cross-coupling reaction, used in organic chemistry to synthesize carbon–carbon bonds .
Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 27-31 °C (lit.) . The SMILES string for this compound is CC1(C)OB(OC1(C)C)c2ccccc2 .
科学的研究の応用
Inhibition of Serine Proteases
Spencer et al. (2002) synthesized derivatives of 4,4,5,5-tetramethyl-1,3,2-dioxaborolanes, studying their inhibitory activity against serine proteases including thrombin. These compounds, including 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes, displayed no S–B coordination and only weak N–B coordination, suggesting potential applications in targeting specific proteases (Spencer et al., 2002).
Continuous Flow Synthesis
Fandrick et al. (2012) developed a scalable process for the preparation of 4,4,5,5-tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane using a continuous-flow and distillation process. This technique efficiently produced a significant quantity of the key propargylation reagent, demonstrating the compound's relevance in industrial-scale syntheses (Fandrick et al., 2012).
Synthesis of Boron Capped Polyenes
Das et al. (2015) synthesized a series of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives. They used this methodology to synthesize boron-containing resveratrol analogues and boron-capped polyenes, which have potential applications in new materials for LCD technology and as potential therapeutics for neurodegenerative diseases (Das et al., 2015).
Electrochemical Properties and Reactions
Tanigawa et al. (2016) conducted electrochemical analyses of sulfur-containing organoboron compounds, including 4,4,5,5-tetramethyl-2-phenylsulfanylmethyl-[1,3,2]dioxaborolane. They observed the β-effect of organoborate, indicating its lower oxidation potential compared to organoborane. This research opens avenues for electrochemical applications of these compounds (Tanigawa et al., 2016).
Synthesis of H2O2 Detection Probes
Nie et al. (2020) designed and synthesized a new 4-substituted pyrene derivative incorporating 4,4,5,5-tetramethyl-2-(4-((pyren-4-yloxy)methyl)phenyl)-1,3,2-dioxaborolane. This compound, with outstanding sensitivity and selectivity for H2O2, was successfully applied to detect H2O2 in living cells, suggesting its use in biological sensing and diagnostics (Nie et al., 2020).
Lipogenesis Inhibition in Hepatocytes
Das et al. (2011) synthesized a library of 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives and found that some, including BF102, inhibit lipogenesis in mammalian hepatocytes. BF102 also inhibits cholesterol biosynthesis and shows potential as a lead compound for lipid-lowering drugs, highlighting its medicinal chemistry applications (Das et al., 2011).
Safety and Hazards
The compound has several hazard statements including H302 - Harmful if swallowed, H315 - Causes skin irritation, H319 - Causes serious eye irritation, and H335 - May cause respiratory irritation . It is recommended to use personal protective equipment like dust mask type N95 (US), Eyeshields, Gloves when handling this compound .
特性
IUPAC Name |
4,4,5,5-tetramethyl-2-(3-phenylpropyl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BO2/c1-14(2)15(3,4)18-16(17-14)12-8-11-13-9-6-5-7-10-13/h5-7,9-10H,8,11-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZOKAQQKKQUME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20575609 | |
| Record name | 4,4,5,5-Tetramethyl-2-(3-phenylpropyl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20575609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-(3-phenylpropyl)-1,3,2-dioxaborolane | |
CAS RN |
329685-40-7 | |
| Record name | 4,4,5,5-Tetramethyl-2-(3-phenylpropyl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20575609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,5,5-Tetramethyl-2-(3-phenylpropyl)-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Phenylthiazolo[5,4-c]pyridine](/img/structure/B1601803.png)

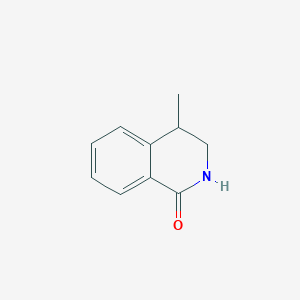
![Dinaphtho[1,2-b:2',1'-d]furan](/img/structure/B1601806.png)
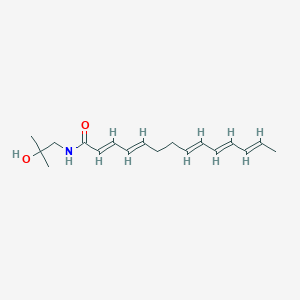
![3,6,8-Tribromoimidazo[1,2-a]pyrazine](/img/structure/B1601808.png)
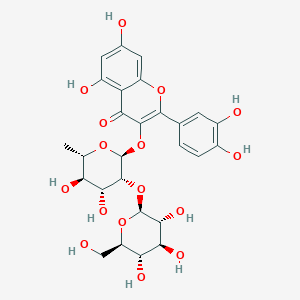

![[4-(Methoxymethyl)phenyl]methanol](/img/structure/B1601813.png)
